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5-Azidouridine-5'-triphosphate

RNA Polymerase Enzyme Kinetics Virology

5-Azidouridine-5'-triphosphate (5-N3UTP) is a photoreactive UTP analog that uniquely serves as a competent substrate for RNA polymerases. Unlike BrUTP or non-hydrolyzable UTP analogs, it enables UV-induced, zero-length covalent crosslinking to target proteins after enzymatic incorporation. Essential for mapping active transcription complexes, identifying UTP-binding domains in CPSase II, and generating photoreactive RNA probes. Secure this niche, high-purity reagent for your next protein-RNA interaction study.

Molecular Formula C9H14N5O15P3
Molecular Weight 525.15 g/mol
CAS No. 105518-68-1
Cat. No. B012100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azidouridine-5'-triphosphate
CAS105518-68-1
Synonyms5-A-UTP
5-azidouridine-5'-triphosphate
Molecular FormulaC9H14N5O15P3
Molecular Weight525.15 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-]
InChIInChI=1S/C9H14N5O15P3/c10-13-12-3-1-14(9(18)11-7(3)17)8-6(16)5(15)4(27-8)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h1,4-6,8,15-16H,2H2,(H,22,23)(H,24,25)(H,11,17,18)(H2,19,20,21)/t4-,5-,6-,8+/m1/s1
InChIKeyDYVGSULTDVJPTN-UNGCPHIMSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Azidouridine-5'-triphosphate (5-N3UTP): Photoaffinity Probe for UTP-Binding Enzymes


5-Azidouridine-5'-triphosphate (CAS: 105518-68-1), also known as 5-N3UTP, is a modified nucleotide that serves as a photoaffinity analog of uridine 5'-triphosphate (UTP) [1]. It features an azido group (-N3) at the 5-position of the uracil base, which confers photoreactivity upon exposure to ultraviolet (UV) light, enabling covalent crosslinking to proximal biomolecules [2]. This compound is utilized as a substrate by RNA polymerases and other UTP-dependent enzymes, allowing for the study of nucleotide-binding sites and protein-nucleic acid interactions [3].

Why 5-Azidouridine-5'-triphosphate Cannot Be Replaced by Other UTP Analogs


While various UTP analogs are available for studying RNA synthesis or enzyme kinetics, 5-azidouridine-5'-triphosphate possesses a unique combination of photoreactivity and enzymatic substrate competency that is not replicated by other common analogs. For instance, 5-bromouridine triphosphate (BrUTP) and 5-ethynyluridine triphosphate (EUTP) are often used for detection and enrichment, but they lack the capacity for UV-induced, zero-length covalent crosslinking essential for mapping specific binding sites [1]. Conversely, non-hydrolyzable UTP analogs (e.g., GTPγS) cannot serve as substrates for RNA synthesis. 5-azidouridine-5'-triphosphate acts as a competent substrate, enabling enzymatic incorporation before photoactivation, which is a critical requirement for probing active transcription complexes or generating site-specifically labeled RNA for protein interaction mapping [2].

Quantitative Evidence Supporting the Selection of 5-Azidouridine-5'-triphosphate


Comparative Substrate Affinity: 5-N3UTP vs. UTP with VSV RNA Polymerase

5-azidouridine-5'-triphosphate (5-N3UTP) serves as an efficient substrate for the vesicular stomatitis virus (VSV) RNA polymerase, with a Michaelis constant (Km) of 27 µM, compared to 7 µM for the natural substrate UTP [1]. The 3.9-fold difference in affinity is typical for modified nucleotide analogs and confirms its suitability for in vitro transcription studies where photoreactivity is required.

RNA Polymerase Enzyme Kinetics Virology

Substrate Efficiency with E. coli RNA Polymerase: Km Determination

With Escherichia coli RNA polymerase, 5-azido-UTP exhibits a Km of approximately 80 µM [1]. This value is within the operational range for in vitro transcription assays and is accompanied by a saturation midpoint for photolabeling at 65 µM, demonstrating a direct correlation between binding and catalytic turnover. This dataset is essential for designing experiments requiring robust incorporation of the photoreactive nucleotide.

Transcription Bacterial Enzymology Photolabeling

Binding Affinity to VSV L Protein: Dissociation Constant (Kd)

The specific interaction of 5-N3UTP with the L protein of the VSV transcription complex was quantified by a dissociation constant (Kd) of 28 µM [1]. This value is nearly identical to the Km (27 µM), indicating that substrate binding is the rate-limiting step for this analog. The stoichiometry of photoprobe incorporation was close to unity with respect to the L protein, confirming high specificity.

Protein-Ligand Interaction Photoaffinity Labeling Viral Polymerase

Comparison with Deoxy Analog: 5-N3UTP vs. 5-N3dUTP Substrate Properties

The ribonucleotide analog 5-N3UTP is synthesized with similar yields and methodology as its deoxyribonucleotide counterpart, 5-azido-2'-deoxyuridine-5'-triphosphate (5-N3dUTP), and both function as photoactive substrates for their respective polymerases [1]. However, 5-N3UTP is specifically recognized by RNA polymerases (e.g., from E. coli and VSV), whereas 5-N3dUTP is a substrate for DNA polymerases. This distinct specificity is crucial for applications requiring RNA-specific labeling without interference from DNA synthesis pathways.

Nucleotide Chemistry DNA Polymerase Photoactive Probes

Key Applications of 5-Azidouridine-5'-triphosphate in RNA Research and Enzyme Studies


Mapping Nucleotide-Binding Sites on Viral RNA Polymerases

5-azidouridine-5'-triphosphate can be incorporated into nascent RNA by viral RNA polymerases, and subsequent UV irradiation covalently crosslinks the analog to the polymerase active site [5]. This enables precise identification of the amino acid residues involved in substrate binding, as demonstrated by the specific photolabeling of the L protein of vesicular stomatitis virus with a stoichiometry of ~1:1 [2].

Investigating UTP-Dependent Enzymes in Mammalian Systems

This analog serves as a mechanistic probe for mammalian enzymes such as carbamoyl-phosphate synthetase II (CPSase II) within the CAD multi-enzyme polypeptide [5]. Its photoactivatable nature allows for the identification of UTP-binding domains and the study of allosteric regulation in complex, multi-domain proteins.

Synthesis of Photoreactive RNA for Protein Interaction Studies

By enzymatically incorporating 5-azidouridine-5'-triphosphate into RNA transcripts using T7 or E. coli RNA polymerase, researchers can generate photoreactive RNA molecules [5]. These modified transcripts can be used to identify and characterize RNA-binding proteins through UV-induced crosslinking, a technique fundamental to understanding post-transcriptional regulation.

Enzymatic Synthesis of 5-Azido-UDP-Sugar Probes

5-azidouridine-5'-triphosphate is a critical precursor for the enzymatic synthesis of photoreactive UDP-sugar analogs, such as 5-azido-UDP-glucose [5]. These probes are invaluable for identifying and characterizing glycosyltransferases and other nucleotide-sugar binding proteins involved in glycan biosynthesis.

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